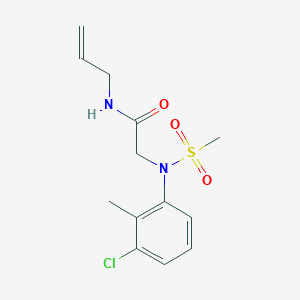
N~1~-allyl-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-allyl-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as AGN-2979, is a small molecule inhibitor that has been extensively studied in scientific research. It belongs to the class of N-acylglycine sulfonamides and is known for its potential therapeutic applications in various diseases.
Mechanism of Action
AGN-2979 acts as an inhibitor of the enzyme glycine N-acyltransferase (GLYAT), which is involved in the metabolism of N-acylglycine. GLYAT is known to be upregulated in various diseases, and its inhibition by AGN-2979 has been shown to have therapeutic potential.
Biochemical and Physiological Effects:
AGN-2979 has been shown to have a significant effect on the levels of N-acylglycine metabolites in the body. It has been found to increase the levels of certain N-acylglycine metabolites, which are known to have anti-inflammatory and analgesic properties. It has also been shown to decrease the levels of certain metabolites that are associated with inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
AGN-2979 has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, it also has some limitations. It may not be suitable for all research applications, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on AGN-2979. One area of interest is its potential use in combination with other drugs for the treatment of various diseases. Another area of interest is the development of more potent and selective GLYAT inhibitors. Additionally, further studies are needed to fully elucidate the biochemical and physiological effects of AGN-2979 and its metabolites.
Synthesis Methods
The synthesis of AGN-2979 involves the reaction of N~1~-allylglycine and 3-chloro-2-methylbenzenesulfonyl chloride in the presence of a base, followed by the addition of methylsulfonyl chloride. The final product is obtained after purification and isolation.
Scientific Research Applications
AGN-2979 has been widely studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, analgesic, and anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have potential in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other autoimmune diseases.
properties
IUPAC Name |
2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-4-8-15-13(17)9-16(20(3,18)19)12-7-5-6-11(14)10(12)2/h4-7H,1,8-9H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFLGXGOXKOIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)NCC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-prop-2-enylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-3-methylphenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B4974221.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4974224.png)
![N-[3-(benzyloxy)benzylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B4974231.png)
![3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B4974237.png)
![methyl 5-(4-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4974240.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B4974249.png)
![5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4974263.png)
![1-[3-(4-chlorophenoxy)benzyl]decahydroquinoline](/img/structure/B4974274.png)
![1,2-dichloro-3-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4974279.png)

![N-(1-{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4974287.png)
![3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4974291.png)
![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B4974300.png)
